

Physical and chemical properties of n-propylamine

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Compound of Interest

Compound Name: Propylamine

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An In-depth Technical Guide to the Physical and Chemical Properties of n-**Propylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-**Propylamine** (propan-1-amine) is a primary aliphatic amine that serves as a versatile building block in organic synthesis and is a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its utility stems from the reactivity of its primary amino group, which allows for a wide range of chemical transformations. [1] This guide provides a comprehensive overview of the core physical and chemical properties of n-**propylamine**, detailed experimental protocols for their determination, and insights into its metabolic pathways and applications, particularly relevant to drug development. All quantitative data is presented in structured tables for clarity and ease of comparison.

General Information

n-**Propylamine** is a colorless, volatile liquid characterized by a strong, ammonia-like odor.[3] It is a linear-chain primary amine where an amino group is attached to one end of a propyl chain.

Identifier	Value
IUPAC Name	Propan-1-amine
Synonyms	1-Aminopropane, Monopropylamine
CAS Number	107-10-8[4]
Chemical Formula	C ₃ H ₉ N
Molecular Weight	59.11 g/mol [4]
Chemical Structure	CH ₃ CH ₂ CH ₂ NH ₂

Physical Properties

The physical properties of n-**propylamine** are summarized in the table below. It is a highly flammable liquid with a low flash point, necessitating careful handling and storage.[5][6]

Property	Value	Reference(s)
Appearance	Colorless liquid	[3]
Odor	Pungent, ammonia-like	[1]
Boiling Point	48 °C (321.15 K)	[3]
Melting Point	-83 °C (190.15 K)	[3]
Density	0.719 g/mL at 25 °C	[3]
Vapor Density	2.0 (Air = 1)	[3]
Vapor Pressure	330 hPa at 20 °C (4.79 psi)	
Flash Point	-37 °C (-35 °F) (Closed Cup)	[3]
Autoignition Temp.	318 °C (604 °F)	[3]
Explosive Limits	2.0% - 10.4% by volume in air	[3]
Refractive Index	1.388 (at 20 °C)	

Chemical Properties

n-Propylamine's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a good nucleophile.[\[1\]](#)

Property	Value	Reference(s)
pKa (of conjugate acid)	10.6 (at 20 °C)	[3]
Kb (base dissociation constant)	4.7×10^{-4}	
pH	12.6 (100 g/L solution in H ₂ O at 20 °C)	
LogP (Octanol/Water Partition Coeff.)	0.55	
Chemical Reactivity	Reacts vigorously with strong acids and oxidizing agents.	[5]
Stability	Stable under normal conditions. Air sensitive.	[3]

Solubility

n-Propylamine is miscible with water, a property attributed to its ability to form hydrogen bonds with water molecules.[\[1\]](#) It is also highly soluble in a variety of common organic solvents.[\[1\]](#)[\[7\]](#)

Solvent	Solubility	Reference(s)
Water	Miscible	[1]
Ethanol	Miscible	[1]
Ether	Miscible	[1]
Acetone	Soluble	[7]
Chloroform	Soluble	[8] [9]
Benzene	Soluble	[8]

Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum of **n-propylamine** shows characteristic peaks for a primary amine. Key absorptions include a pair of peaks in the 3500-3300 cm^{-1} region due to symmetric and asymmetric N-H stretching vibrations.^[10] An N-H deformation (scissoring) band appears around 1650-1580 cm^{-1} , and the C-N stretching vibration is observed in the 1220-1020 cm^{-1} range.^[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum typically shows a triplet for the methyl (CH_3) protons, a sextet for the central methylene (CH_2) protons, a triplet for the methylene protons adjacent to the nitrogen, and a broad singlet for the amine (NH_2) protons.
 - ^{13}C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the propyl chain.
- Mass Spectrometry: The mass spectrum of **n-propylamine** shows a molecular ion peak (M^+) at $m/z = 59$. The base peak is typically observed at $m/z = 30$, resulting from alpha-cleavage to form the $[\text{CH}_2=\text{NH}_2]^+$ ion.

Chemical Reactivity and Hazards

n-Propylamine is a chemically reactive compound. As a base, it readily reacts with acids to form propylammonium salts.^[3] Its nucleophilicity makes it suitable for reactions like alkylation and acylation.

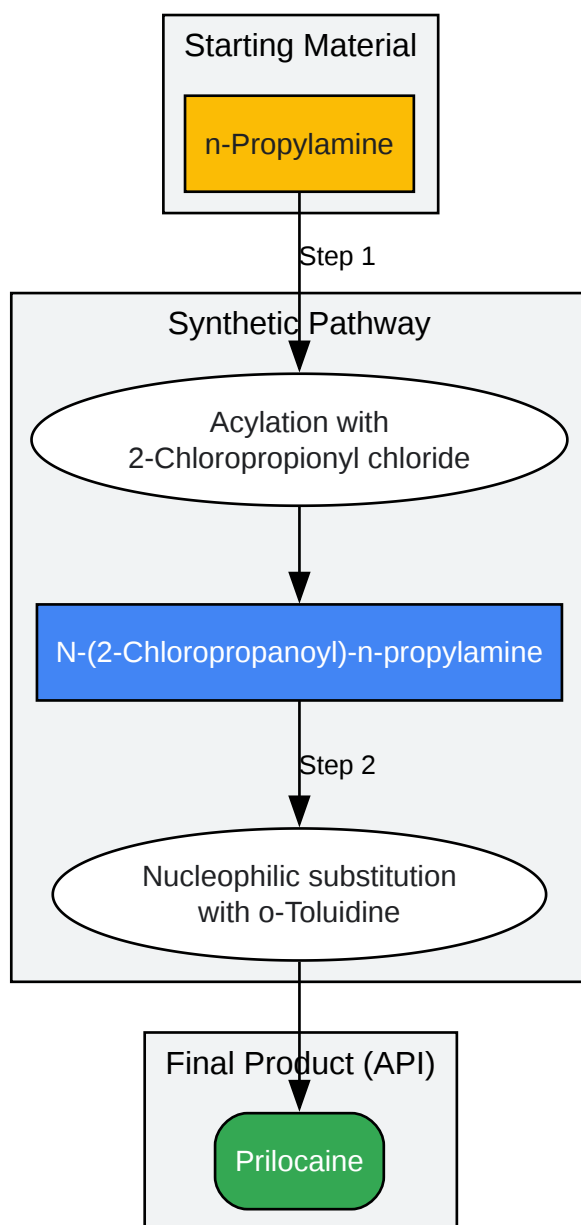
Major Hazards:

- Flammability: It is a highly flammable liquid and its vapors can form explosive mixtures with air.^{[3][5][6]} Vapors are heavier than air and may travel to an ignition source.^{[3][5]}
- Corrosivity: The substance is corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.^{[5][11][12]}
- Incompatibilities: It reacts violently with strong oxidizing agents, acids, mercury, and halogenated hydrocarbons.^[5]

Applications in Research and Drug Development

n-**Propylamine** is a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary amine group provides a reactive handle for building more complex molecular architectures.

- **Pharmaceutical Intermediate:** It is used in the production of pharmaceuticals such as the local anesthetic Prilocaine and the oral antidiabetic medication Chlorpropamide.[\[2\]](#)
- **Agrochemical Synthesis:** It serves as an intermediate for fungicides like Prochloraz.[\[2\]](#)
- **Other Uses:** It is also employed in the synthesis of rubber chemicals, dyes, corrosion inhibitors, and as a regulating agent for plastics.



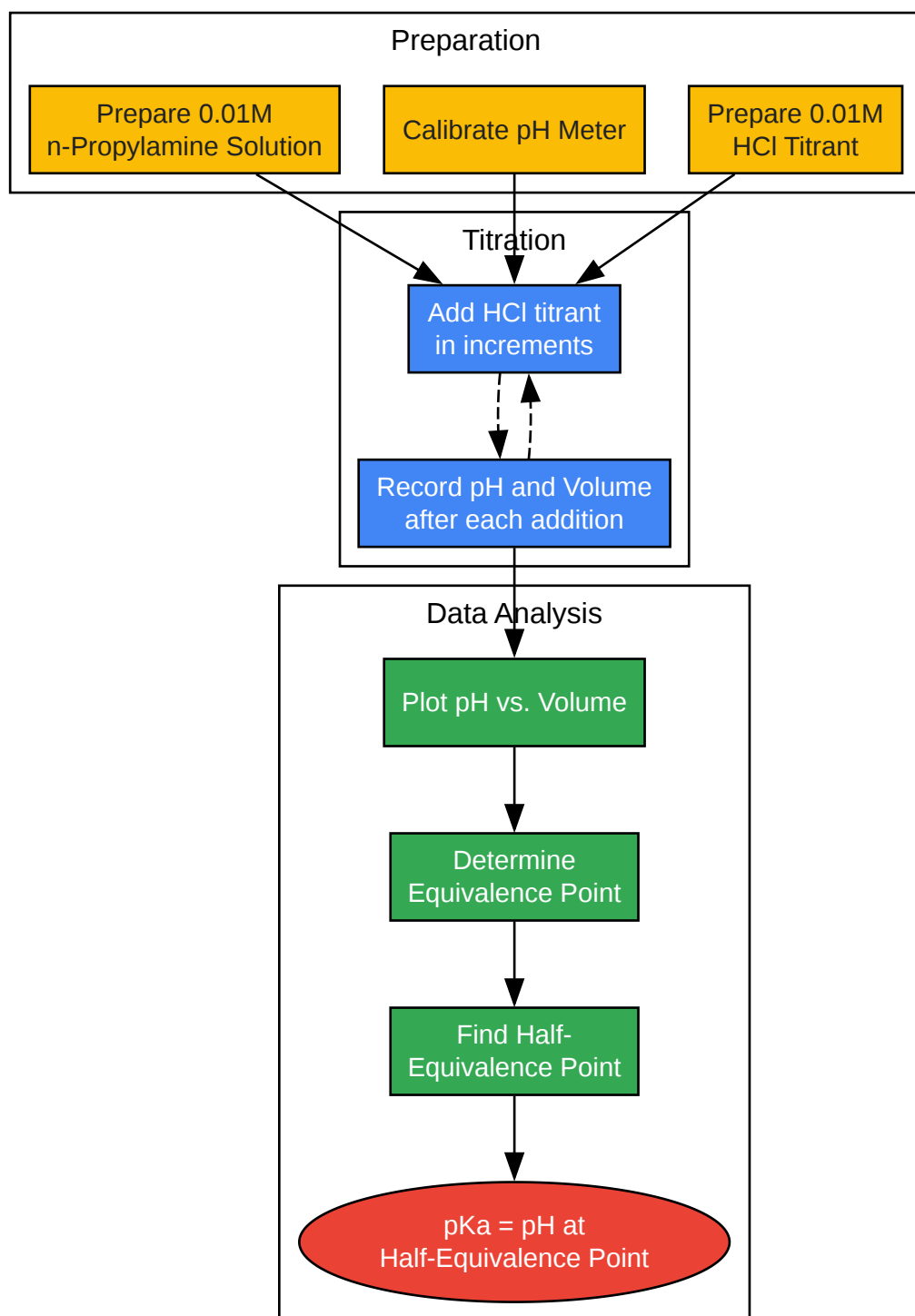
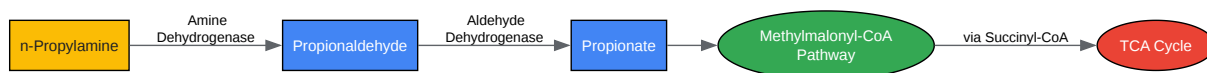
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Caption: Simplified synthetic workflow for Prilocaine using n-**propylamine**.

Metabolism

Studies on *Mycobacterium convolutum* have shown that n-**propylamine** can be utilized as a sole source of carbon and nitrogen.[13][14] The metabolic pathway involves the deamination of n-**propylamine** by an inducible amine dehydrogenase to yield propionaldehyde, which is then

oxidized to propionate.^{[13][14]} Propionate subsequently enters central metabolism via the methylmalonyl-CoA pathway.



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